molecular formula C12H13NO5 B1184456 Dimethyl 2-(acetylamino)isophthalate

Dimethyl 2-(acetylamino)isophthalate

Cat. No.: B1184456
M. Wt: 251.238
InChI Key: BJPJMDCRBWWMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(acetylamino)isophthalate is a synthetic organic compound characterized by an isophthalate backbone substituted with an acetylamino group at the 2-position and methyl ester groups at the 1- and 3-positions.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.238

IUPAC Name

dimethyl 2-acetamidobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13NO5/c1-7(14)13-10-8(11(15)17-2)5-4-6-9(10)12(16)18-3/h4-6H,1-3H3,(H,13,14)

InChI Key

BJPJMDCRBWWMRL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC=C1C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

Property Dimethyl 2-(acetylamino)isophthalate Dimethyl Isophthalate (DMIP)
Molecular Weight ~265.25 (estimated) 222.21
Solubility Likely lower due to H-bonding 0.5–1.2 mg/L (water, 25°C)
Log P (octanol-water) Higher (predicted) 2.1–2.5
Reactivity Enhanced via acetylamino group Ester hydrolysis dominant
  • Toxicity: DMIP exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) but shows moderate ecotoxicity in aquatic organisms (LC50: 4.6 mg/L for Daphnia magna) .
  • Environmental Fate: DMIP has low persistence (hydrolysis half-life < 7 days), whereas the acetylamino group could slow degradation due to steric hindrance .

Dimethyl 5-[(2-Chloropropanoyl)amino]isophthalate (CAS 956576-41-3)

This chlorinated analog introduces a 2-chloropropanoyl substituent, significantly altering its properties:

Table 2: Substituent Effects on Hazard Profile

Property This compound Chlorinated Analog
Molecular Weight ~265.25 299.71
Hazard Classification Not classified (predicted) Xi (Irritant)
Reactivity Acetylamino H-bonding Electrophilic Cl enhances alkylation potential
  • The chlorine atom increases molecular weight and introduces electrophilic reactivity, correlating with irritant properties . In contrast, the acetylamino group may favor interactions with biological targets (e.g., enzymes or receptors).

2-(Acetylamino)-benzoate Derivatives

tentatively identifies 2-(acetylamino)-benzoate as a metabolite or degradation product. This highlights:

  • Metabolic Pathways: Acetylamino groups are susceptible to enzymatic hydrolysis, generating aromatic amines or carboxylic acids. Such pathways may apply to this compound, with implications for bioaccumulation or genotoxicity .

Research Findings and Data Gaps

  • QSAR Predictions: EPA’s Structure-Activity Relationship (SAR) models for DMIP suggest that acetylamino substitution would increase Log P and reduce water solubility, aligning with trends in polar substituents .
  • However, acetylamino groups in related compounds (e.g., acetanilides) are associated with metabolite-mediated genotoxicity, warranting further study .

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